Mbamiloside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mbamiloside A is an isoflavonoid derivative isolated from the stem heartwood of the plant Lophira alata . This natural product has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mbamiloside A involves the extraction from the stem heartwood of Lophira alata. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound, as it is primarily obtained through natural extraction processes. Research is ongoing to develop more efficient synthetic routes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Mbamiloside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Mbamiloside A has several scientific research applications:
Chemistry: It serves as a model compound for studying isoflavonoid chemistry and reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism by which Mbamiloside A exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate enzyme activities and signaling pathways related to oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: Another isoflavonoid with similar biological activities.
Daidzein: Known for its antioxidant properties.
Biochanin A: Exhibits anti-inflammatory effects.
Uniqueness
Mbamiloside A is unique due to its specific structural features and the plant source from which it is derived.
Eigenschaften
Molekularformel |
C21H20O11 |
---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-13-4-8(23)1-2-10(13)11-7-30-14-5-9(24)3-12(25)16(14)17(11)26/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
HBFMCKJCWFSGAF-CMWLGVBASA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.